4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
This compound features a 1,2,4-triazol-3-one core substituted with a 4-fluorobenzyl group at position 4 and a pyridin-2-ylcarbonyl-piperidin-4-yl moiety at position 3. Its structural complexity places it within a class of heterocyclic compounds often explored for central nervous system (CNS) or kinase-targeting applications.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-[1-(pyridine-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O2/c21-16-6-4-14(5-7-16)13-26-18(23-24-20(26)28)15-8-11-25(12-9-15)19(27)17-3-1-2-10-22-17/h1-7,10,15H,8-9,11-13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGGBOVKFNWVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:
Formation of the Triazolone Core: The triazolone ring can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the triazolone intermediate.
Attachment of the Pyridinylcarbonyl Piperidine Moiety: This can be achieved through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohols or amines derived from the carbonyl groups.
Substitution: Various substituted derivatives of the fluorobenzyl group.
Scientific Research Applications
Biological Activities
Research indicates that compounds featuring triazole moieties exhibit significant biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. Studies have shown that derivatives of triazole can inhibit the growth of various fungal pathogens. The specific compound under discussion may exhibit similar effects due to its structural characteristics .
- Anticancer Potential : The incorporation of piperidine and pyridine groups can enhance the cytotoxicity against cancer cells. For instance, related compounds have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Studies
Several studies have investigated the pharmacological potential of triazole derivatives:
- Cytotoxicity Studies : A study evaluated various triazole derivatives against cancer cell lines such as HeLa and MCF-7. The results indicated that certain modifications to the triazole structure led to enhanced cytotoxicity, suggesting that similar modifications could be explored for the compound .
- Enzyme Inhibition : Research on structurally related compounds has demonstrated their ability to act as inhibitors for specific enzymes involved in cancer progression. For example, compounds with similar piperidine structures have been shown to inhibit tyrosinase activity, which is crucial in melanoma development .
- Antimicrobial Screening : Another study screened various triazole derivatives for their antimicrobial activity against bacterial strains. The results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolone core can inhibit enzyme activity by binding to the active site, while the fluorobenzyl and pyridinylcarbonyl piperidine moieties enhance binding affinity and specificity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorine Substitution: The 4-fluorobenzyl group in the target compound likely improves metabolic stability and membrane permeability compared to non-halogenated analogs (e.g., ’s phenyl group) .
- Piperidine Modifications : Pyridin-2-ylcarbonyl-piperidine may offer superior π-π stacking versus difluorobenzoyl () or acetylated () variants, critical for kinase inhibition .
- Core Heterocycle : The triazolone core’s tautomerism and hydrogen-bonding capacity differentiate it from pyrazolone () or benzothiazole () derivatives, which prioritize alternative electronic profiles .
Biological Activity
The compound 4-(4-fluorobenzyl)-5-[1-(pyridin-2-ylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one (hereafter referred to as Compound A ) is a triazole derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has a complex structure characterized by a triazole ring, a piperidine moiety, and a pyridine-based side chain. The presence of the fluorobenzyl group enhances its lipophilicity and may influence its interaction with biological targets.
Molecular Formula
- Molecular Formula : C_{20}H_{22}FN_5O
- Molecular Weight : 367.43 g/mol
- Inhibition of Enzymatic Activity : Compound A has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory pathways.
- Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory responses. Research indicates that it may act on cyclooxygenase (COX) pathways, similar to other triazole derivatives .
- Prostaglandin Receptor Modulation : Similar compounds have been documented to antagonize prostaglandin receptors, which are pivotal in mediating pain and inflammation .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of Compound A:
- COX Inhibition : Compounds structurally similar to Compound A demonstrated significant COX-II selectivity with IC50 values ranging from 0.52 to 22.25 μM .
In Vivo Studies
In vivo models have also been employed to assess the anti-inflammatory effects:
- Efficacy Against Inflammation : Studies reported that related compounds exhibited up to 64% inhibition of inflammation compared to standard anti-inflammatory drugs like Celecoxib .
Case Study 1: Tyrosinase Inhibition
A study focused on the optimization of piperazine derivatives highlighted that specific modifications on the aromatic tail of compounds similar to Compound A led to enhanced inhibition of tyrosinase activity. The study utilized Lineweaver-Burk plots to determine kinetic parameters, confirming competitive inhibition mechanisms .
Case Study 2: Anti-inflammatory Potential
Research on analogs of Compound A revealed promising anti-inflammatory properties. One analog was shown to reduce inflammation by over 60% in animal models, indicating that modifications can significantly enhance therapeutic efficacy .
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
